Bergaptol

Descripción

This compound has been reported in Angelica dahurica var. formosana, Dorstenia contrajerva, and other organisms with data available.

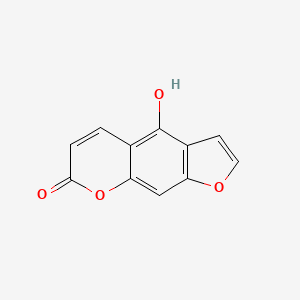

structure given in first source; skin-photosensitizing hydroxyfurocoumarin

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHDGJRTUSBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197564 | |

| Record name | Bergaptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bergaptol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-60-2 | |

| Record name | Bergaptol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bergaptol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bergaptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 486-60-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERGAPTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bergaptol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bergaptol: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergaptol (5-hydroxypsoralen) is a naturally occurring furanocoumarin, a class of organic compounds known for their photosensitizing and various pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its biological activities with a focus on its anti-inflammatory and anti-cancer mechanisms.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae (citrus family) and Apiaceae families. It is also present in the Moraceae family, particularly in Ficus carica (common fig).

Rutaceae Family (Citrus Species):

This compound is a significant component of the essential oils extracted from the peels of various citrus fruits. Key citrus sources include:

-

Bergamot Orange (Citrus bergamia): The peel of the bergamot orange is a rich source of this compound and its methylated derivative, bergapten.

-

Lemon (Citrus limon) [1]

-

Sweet Orange (Citrus sinensis) [1]

-

Lime (Citrus aurantiifolia) [1]

-

Grapefruit (Citrus paradisi): Unlike other citrus fruits where this compound is mainly in the peel, in grapefruit, it is also found in the juice[1].

Apiaceae Family (Heracleum Species):

Various species of the Heracleum genus, commonly known as hogweeds, are known to contain a variety of furanocoumarins, including this compound. Quantitative analysis of furanocoumarins in Heracleum species is often performed using High-Performance Liquid Chromatography (HPLC)[2].

Moraceae Family (Ficus carica):

The leaves and milky latex of the common fig, Ficus carica, are notable sources of furanocoumarins, including psoralen and bergapten, the methylated form of this compound. While direct quantitative data for this compound is less common, the presence of its precursor suggests its potential availability. The concentration of these compounds can vary with the season, with higher levels observed in spring and summer.

Extraction and Purification Methods

The extraction and purification of this compound from its natural sources involve several stages, starting from the initial extraction of a crude mixture to the isolation of the pure compound.

Extraction Techniques

Soxhlet Extraction:

Soxhlet extraction is a widely used method for the efficient extraction of compounds from solid plant material. It involves the continuous washing of the plant material with a heated solvent.

Maceration:

Maceration is a simple extraction technique that involves soaking the plant material in a suitable solvent for a specific period, allowing the desired compounds to dissolve into the solvent.

Quantitative Data on Extraction Yields:

The yield of this compound and other furanocoumarins is highly dependent on the plant source, the extraction method, and the solvent used. The following table summarizes available data on extraction yields.

| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |

| Citrus reticulata Peel | Soxhlet | Ethanol | 80 | 4 hours | 3% (w/w) of crude extract | |

| Citrus sinensis Peel | Ultrasonic | Ethanol | - | - | 33.6% (total extract) | |

| Citrus sinensis Peel | Ultrasonic | Acetone | - | - | 27.3% (total extract) | |

| Citrus sinensis Peel | Ultrasonic | Petroleum Ether | - | - | 22.3% (total extract) | |

| Heracleum candicans Fruits | Maceration | 30% Aqueous Methanol | - | - | 0.108% Heraclenol | |

| Heracleum candicans Fruits | Maceration | Methanol | - | - | 0.386% Heraclenin, 0.281% Bergapten | |

| Ficus carica Leaves | Maceration | Light Petroleum | Room Temperature | 48 hours | 4.4 mg psoralen and 2.1 mg bergapten from 400 mg crude extract |

Purification Techniques

Column Chromatography:

Column chromatography is a fundamental technique for the purification of individual compounds from a crude extract. The separation is based on the differential adsorption of the compounds to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique used for both the quantification and purification of compounds from complex mixtures. It utilizes high pressure to force the solvent through a column packed with a stationary phase, leading to high-resolution separations.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Citrus Peel

1. Material Preparation:

- Obtain fresh citrus peels (e.g., Citrus bergamia).

- Wash the peels thoroughly and air-dry them in the shade.

- Grind the dried peels into a coarse powder.

2. Extraction Procedure:

- Accurately weigh 30 g of the powdered citrus peel and place it into a cellulose thimble.

- Place the thimble inside the main chamber of the Soxhlet extractor.

- Add 200-250 mL of a suitable solvent (e.g., ethanol or hexane) to a round-bottom flask.

- Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.

- Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the plant material.

- Allow the extraction to proceed for at least 4-6 hours. The solvent will continuously cycle through the plant material, extracting the desired compounds.

3. Post-Extraction:

- After the extraction is complete, allow the apparatus to cool.

- Remove the thimble containing the plant material.

- The solvent in the round-bottom flask, now containing the extracted compounds, is then concentrated using a rotary evaporator to remove the solvent.

- The resulting crude extract can be stored for further purification.

Protocol 2: Purification of this compound using Column Chromatography

1. Column Preparation:

- Select a glass column of appropriate size.

- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

- Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without any air bubbles.

- Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading:

- Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase solvent.

- Carefully load the dissolved sample onto the top of the column.

3. Elution:

- Begin the elution process by passing a non-polar solvent (e.g., n-hexane) through the column.

- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (gradient elution).

- Collect the eluting solvent in fractions (e.g., 10-20 mL each) in separate test tubes.

4. Fraction Analysis:

- Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

- Combine the fractions that show a pure spot corresponding to this compound.

- Evaporate the solvent from the combined fractions to obtain the purified this compound.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Biosynthesis of this compound

The biosynthesis of this compound is part of the larger furanocoumarin pathway in plants, starting from the amino acid phenylalanine.

Caption: Biosynthetic pathway of this compound from phenylalanine.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes. Furthermore, it reduces the production of inflammatory cytokines by inhibiting the JAK2/STAT3 and p65 pathways.

Caption: Anti-inflammatory mechanism of this compound.

Anti-Cancer Signaling Pathway (Apoptosis)

This compound has demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It achieves this by modulating the expression of key proteins in the mitochondrial apoptosis pathway, such as the Bcl-2 family of proteins. This compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, executing the apoptotic process.

Caption: Apoptotic pathway induced by this compound.

Conclusion

This compound, a furanocoumarin readily available from various plant sources, particularly citrus peels, demonstrates significant potential for therapeutic applications. Its well-documented anti-inflammatory and anti-cancer activities, mediated through the modulation of key signaling pathways, make it a compound of interest for further research and drug development. The extraction and purification methods outlined in this guide provide a foundation for obtaining high-purity this compound for experimental and developmental purposes. Further investigation into optimizing extraction yields and exploring its full therapeutic potential is warranted.

References

Bergaptol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergaptol, also known as 5-hydroxypsoralen, is a naturally occurring furanocoumarin found predominantly in citrus fruits, particularly in the essential oils of bergamot and lemon.[1][2] As a metabolite of bergapten, it belongs to the psoralen class of compounds, which are noted for their photosensitizing effects.[1] However, emerging research indicates that this compound itself possesses a range of pharmacological properties independent of photoactivation, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial activities.[3][4] This has led to growing interest in its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for its synthesis and isolation, and its known biological activities and associated signaling pathways.

Chemical Structure and Properties

This compound is structurally characterized by a furan ring fused with a coumarin (benzopyran-2-one) nucleus, with a hydroxyl group substituted at the C-5 position. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-Hydroxy-7H-furo[3,2-g]chromen-7-one |

| Synonyms | 5-Hydroxypsoralen, 5-Hydroxyfuranocoumarin |

| CAS Number | 486-60-2 |

| Chemical Formula | C₁₁H₆O₄ |

| SMILES | C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O |

| InChI | InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 202.16 g/mol | |

| Melting Point | 276–288 °C | |

| Boiling Point | Decomposes before boiling; Predicted: 311.9 ± 11.0 °C | |

| Solubility | Soluble in DMSO and Methanol. Sparingly soluble in ethanol (~2 mg/mL). Practically insoluble in water (<1 mg/mL). | |

| pKa (Predicted) | 6.80 ± 0.20 |

Experimental Protocols

Chemical Synthesis: Demethylation of Bergapten

This compound can be synthesized from its parent compound, bergapten, through demethylation. A common method involves the use of boron tribromide (BBr₃) in a suitable solvent.

Materials:

-

Bergapten

-

Boron tribromide (BBr₃) solution (1M in dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Distilled water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve bergapten (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.5-3 equivalents) in dichloromethane dropwise to the cooled bergapten solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess BBr₃.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the pure product and evaporate the solvent to yield pure this compound. Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Isolation from Natural Sources: Citrus Peels

This compound is naturally present in the peels of various citrus fruits. The following is a general protocol for its extraction and isolation.

Materials:

-

Fresh citrus peels (e.g., bergamot, lemon)

-

Methanol or ethanol

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Wash and air-dry the fresh citrus peels.

-

Grind the dried peels into a fine powder.

-

Macerate the peel powder in methanol or ethanol at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure maximum yield.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Defat the crude extract by partitioning with hexane to remove nonpolar compounds.

-

Subject the defatted extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing this compound (identified by comparison with a standard) and concentrate them to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

In Vitro Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of this compound and the positive control in the same solvent.

-

In a 96-well plate or cuvettes, add a defined volume of the this compound solution (or positive control) to the DPPH solution.

-

Include a control containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Biological Activities

This compound exhibits a wide spectrum of biological activities, as demonstrated by numerous in vitro and some in vivo studies.

Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes. Furthermore, it reduces the formation of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. These effects are mediated, at least in part, through the inhibition of the JAK2/STAT3 and NF-κB signaling pathways.

Antioxidant Properties

This compound demonstrates potent antioxidant activity by scavenging free radicals. Its mechanism of action includes hydrogen atom transfer (HAT) and single-electron transfer (SET) to neutralize reactive oxygen species.

Anti-cancer Activity

In vitro studies have revealed that this compound can inhibit the proliferation of various cancer cell lines. The IC₅₀ values for different cancer cell lines are presented in the table below. Its anti-cancer mechanisms involve the induction of apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, and cell cycle arrest at the G1/S phase. This compound also shows potential in overcoming multidrug resistance by inhibiting the drug efflux pump P-glycoprotein.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| U87 | Human glioblastoma | 10.67 | |

| A549 | Human lung carcinoma | 26.42 | |

| HeLa | Human adenocarcinoma | 58.57 | |

| MCF-7 | Human breast cancer | 52.2 | |

| Hep G2 | Human hepatocellular carcinoma | 68.42 |

Antimicrobial and Other Activities

This compound also exhibits antimicrobial effects, including the inhibition of quorum sensing in bacteria, a process crucial for their virulence. Additionally, it has shown anti-osteoporosis and anti-lipidemic properties in preclinical studies.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with several key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory action is primarily linked to the downregulation of the NF-κB and JAK2/STAT3 pathways.

Caption: this compound inhibits inflammation by blocking the NF-κB and JAK2/STAT3 pathways.

Anti-cancer Signaling Pathway

The anti-cancer effects of this compound are associated with the induction of apoptosis and cell cycle arrest, partly through the modulation of the JAK2/STAT3 pathway and apoptosis-related proteins.

Caption: this compound induces apoptosis and inhibits cancer cell proliferation.

Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology

Pharmacokinetic studies in rats have shown that this compound has a longer plasma half-life compared to other coumarins. In humans, after oral consumption of grapefruit juice, this compound is absorbed and can be detected in the plasma, with both free and conjugated forms (sulfate and glucuronide) being excreted in the urine.

This compound is known to inhibit cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. This can affect the metabolism of co-administered drugs that are substrates for these enzymes, potentially leading to drug-drug interactions.

Regarding toxicity, in vitro studies suggest that, unlike many other furanocoumarins, this compound is not phototoxic or photomutagenic. However, comprehensive toxicological data, especially from long-term in vivo studies, is still limited.

Conclusion

This compound is a promising natural furanocoumarin with a diverse range of pharmacological activities that warrant further investigation for its therapeutic potential. Its anti-inflammatory, antioxidant, and anti-cancer properties, coupled with a favorable preliminary safety profile, make it a strong candidate for further drug development. The detailed experimental protocols and data presented in this guide are intended to facilitate future research into the mechanisms of action and potential clinical applications of this multifaceted compound. Further in vivo and clinical studies are essential to fully elucidate its efficacy and safety in humans.

References

Bergaptol's Anti-Cancer Mechanisms: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer effects of bergaptol, a naturally occurring furanocoumarin. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's impact on cancer cell proliferation, apoptosis, and signaling pathways.

Executive Summary

This compound, a derivative of psoralen found in various citrus plants, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the intrinsic mitochondrial pathway, induction of cell cycle arrest, and the modulation of critical oncogenic signaling pathways, including STAT3 and PI3K/Akt. This guide synthesizes the current understanding of this compound's anti-cancer activities, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells by modulating the expression of key apoptosis-regulating proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, subsequently activating caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1][2]

-

Cell Cycle Arrest: The compound has been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human breast cancer cells (MCF-7), this compound induces an S-phase arrest in a concentration-dependent manner.[3]

-

Inhibition of STAT3 Signaling: this compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound's inhibition of this pathway contributes significantly to its anti-tumor effects.

-

Modulation of PI3K/Akt Pathway: Evidence suggests that this compound can also influence the PI3K/Akt signaling pathway, another critical regulator of cell survival and proliferation that is often dysregulated in cancer.

-

Overcoming Drug Resistance: this compound has the potential to overcome chemotherapy resistance by inhibiting the function of P-glycoprotein, a drug efflux pump that actively removes cytotoxic agents from cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the efficacy of this compound against different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Human Glioblastoma | 10.67 | |

| A549 | Human Lung Carcinoma | 26.42 | |

| HeLa | Human Cervical Adenocarcinoma | 58.57 | |

| Hep G2 | Human Hepatocellular Carcinoma | 68.42 | |

| MCF-7 | Human Breast Cancer | 52.2 |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MCF-7 Cells

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Reference |

| 0 (Control) | 8.5% | 51.2% | 28.6% | |

| 25 | 19.8% | - | - | |

| 30 | - | 44.1% | 37.2% | |

| 75 | 53.1% | - | - | |

| 90 | - | 41.6% | 45.3% | |

| 120 | - | 35.2% | 65.1% | |

| 125 | 87.2% | - | - |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to assess its anti-cancer activity.

Signaling Pathways

Caption: this compound's multifaceted mechanism of action in cancer cells.

Experimental Workflows

Caption: Standard experimental workflows for assessing this compound's effects.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for determining the IC50 value of this compound in MCF-7 cells.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 25, 50, 75, 100, 125 µM) in DMEM. Remove the old media from the wells and add 100 µL of the respective this compound dilutions.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in MCF-7 cells treated with this compound.

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 30, 90, 120 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Protein Expression

This protocol is for analyzing the expression of Bcl-2 family proteins and caspases in this compound-treated cells.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C. Recommended dilutions should be determined empirically but often range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative protein expression levels.

Wound Healing Assay for Cell Migration

-

Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed cancer cells in serum-free media in the upper chamber.

-

Treatment: Add this compound to the upper chamber.

-

Chemoattractant: Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of invaded cells under a microscope.

Conclusion and Future Directions

This compound presents a promising natural compound for cancer therapy due to its pleiotropic effects on cancer cells. The induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways highlight its potential as a lead compound for the development of novel anti-cancer drugs. Further research should focus on in vivo studies to validate these in vitro findings, explore its efficacy in combination with existing chemotherapies, and further elucidate its anti-metastatic properties. The detailed methodologies and data presented in this guide are intended to facilitate and standardize future research efforts in this promising area of oncology.

References

Bergaptol: A Technical Guide to its Anti-inflammatory Properties and Molecular Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Bergaptol, a naturally occurring furanocoumarin, is emerging as a significant anti-inflammatory agent. This technical guide provides a comprehensive analysis of its mechanisms of action, focusing on the modulation of critical signaling pathways. We present a synthesis of quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its molecular interactions. This document serves as a core resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects primarily by suppressing the production of key inflammatory mediators. In cellular models, particularly lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the expression and release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1][2]

Quantitative Data Summary

The efficacy of this compound in mitigating the inflammatory response has been quantified across several studies. The following tables provide a structured summary of its inhibitory activities.

Table 1: this compound's Inhibitory Effect on Pro-inflammatory Mediators

| Mediator | Cell Model | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 | This compound Treatment | Significant, concentration-dependent inhibition of NO production. | [1] |

| TNF-α, IL-6, IL-1β | LPS-stimulated RAW 264.7 | this compound Treatment | Significant inhibition of TNF-α and IL-6 production and gene expression.[1] Downregulation of TNF-α, IL-6, and IL-1β mRNA levels. | |

Table 2: this compound's Effect on Pro-inflammatory Enzymes

| Enzyme | Cell Model | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| iNOS | LPS-stimulated RAW 264.7 | This compound Treatment | Significant inhibition of iNOS gene expression. |

| COX-2 | LPS-stimulated RAW 264.7 | this compound Treatment | Significant inhibition of COX-2 gene expression. | |

Modulation of Signaling Pathways

The anti-inflammatory action of this compound is rooted in its ability to interfere with crucial intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound potently blocks its activation by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes.

Caption: this compound inhibits NF-κB activation by blocking IKK-mediated IκBα phosphorylation.

Attenuation of the MAPK Pathway

The MAPK pathway, consisting of kinases like JNK, p38, and ERK, is another critical regulator of inflammation. This compound effectively suppresses the LPS-induced phosphorylation of JNK and p38. By inhibiting the activation of these key kinases, this compound blocks downstream signaling events that contribute to the expression of inflammatory mediators.

Caption: this compound attenuates MAPK signaling by inhibiting JNK and p38 phosphorylation.

Key Experimental Protocols

The investigation of this compound's anti-inflammatory properties relies on a set of standardized in vitro assays.

Cell Culture and Stimulation

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Experimental Procedure: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before being stimulated with 1 µg/mL of LPS for a specified period (e.g., 18-24 hours) to induce an inflammatory response.

Nitric Oxide (NO) Quantification (Griess Assay)

-

Culture supernatants are collected after treatment.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

After a brief incubation period, the absorbance is measured at ~540 nm.

-

The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Levels of secreted cytokines (TNF-α, IL-6, etc.) in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Protein Expression Analysis (Western Blot)

-

Cells are harvested and lysed to extract total protein.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-p65, p-JNK, p-p38, and loading controls like β-actin).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Standard workflow for evaluating this compound's anti-inflammatory effects in vitro.

Conclusion and Future Outlook

This compound demonstrates robust anti-inflammatory activity by targeting the fundamental NF-κB and MAPK signaling pathways. This dual-pathway inhibition leads to a significant reduction in the expression of key pro-inflammatory enzymes and cytokines. The presented data and protocols establish a strong preclinical basis for its therapeutic potential. Future research should prioritize in vivo studies in relevant animal models of inflammatory diseases to assess efficacy, pharmacokinetics, and safety. Further investigation into its specific molecular targets within these pathways could facilitate the development of this compound-derived compounds with enhanced potency and specificity for treating a range of inflammatory disorders.

References

- 1. This compound from blossoms of Citrus aurantium L. var. amara Engl inhibits LPS-induced inflammatory responses and ox-LDL-induced lipid deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Bergaptol's Antioxidant Prowess: A Technical Guide to its Free Radical Scavenging Activity

For Immediate Release

A deep dive into the antioxidant and free radical scavenging properties of Bergaptol (5-hydroxypsoralen), a naturally occurring furanocoumarin found in citrus fruits, reveals its potential as a significant agent in mitigating oxidative stress. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supported by available data and detailed experimental methodologies.

This compound, a key phytochemical in citrus essential oils, has demonstrated potent antioxidant activity, in some cases superior to Trolox, a water-soluble analog of vitamin E.[1] Its efficacy in neutralizing harmful free radicals stems from multiple sophisticated chemical mechanisms, making it a subject of increasing interest in the development of novel therapeutics for conditions associated with oxidative damage.

Quantitative Analysis of Antioxidant Activity

While extensive research highlights the qualitative antioxidant strength of this compound, specific quantitative data from standardized assays on the pure compound remains diffuse in publicly accessible literature. The following table summarizes typical antioxidant assay results for furanocoumarins and related phenolic compounds to provide a comparative context for the expected potency of this compound. Direct IC50 values for this compound will be incorporated as they become available in peer-reviewed literature.

| Assay | Test Substance | IC50 Value | Reference Compound | Reference IC50 |

| DPPH Radical Scavenging | This compound | Data not available | Ascorbic Acid | ~20-40 µg/mL |

| ABTS Radical Scavenging | This compound | Data not available | Trolox | ~10-20 µg/mL |

| Superoxide Radical Scavenging | This compound | Data not available | Quercetin | ~42 µg/mL[2] |

| Hydroxyl Radical Scavenging | This compound | Data not available | Mannitol | ~571 µg/mL[2] |

Mechanisms of Free Radical Scavenging

This compound's potent antioxidant activity is attributed to its ability to neutralize free radicals through several key mechanisms, the prevalence of which can be influenced by the polarity of the surrounding medium.[1]

1. Hydrogen Atom Transfer (HAT): In nonpolar environments, this compound can directly donate a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it.[1]

2. Single-Electron Transfer (SET): this compound can transfer a single electron to a free radical, converting it into a more stable anion.

3. Sequential Proton Loss Electron Transfer (SPLET): In polar media, this compound is more likely to first deprotonate, forming an anion which then donates an electron to the free radical.

4. Radical Adduct Formation (RAF): this compound can form a stable adduct with a free radical, effectively removing it from circulation.

Experimental Protocols for Assessing Antioxidant Activity

The following are generalized protocols for common in vitro assays used to determine the antioxidant and free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

-

A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Various concentrations of this compound, dissolved in a suitable solvent, are added to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

-

The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of this compound are added to the diluted ABTS•+ solution.

-

The absorbance is recorded at 734 nm after a specific incubation period (e.g., 6 minutes).

-

Trolox is commonly used as a standard.

-

The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in vitro.

Methodology (NADH/PMS system):

-

Superoxide radicals are generated in a system containing nicotinamide adenine dinucleotide (NADH) and phenazine methosulfate (PMS).

-

The generated superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan.

-

Different concentrations of this compound are added to the reaction mixture.

-

The absorbance of the formazan is measured at 560 nm.

-

The scavenging activity is determined by the inhibition of NBT reduction.

-

The percentage of inhibition and the IC50 value are calculated.

Hydroxyl Radical (•OH) Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge highly reactive hydroxyl radicals, often generated via a Fenton-type reaction.

Methodology (Deoxyribose method):

-

Hydroxyl radicals are generated by the reaction of Fe(II), EDTA, H2O2, and ascorbic acid.

-

These radicals degrade 2-deoxyribose, forming malondialdehyde (MDA).

-

MDA is heated with thiobarbituric acid (TBA) under acidic conditions to form a pink chromogen.

-

Various concentrations of this compound are added to the reaction mixture to compete with deoxyribose for the hydroxyl radicals.

-

The absorbance of the pink chromogen is measured at 532 nm.

-

The inhibition of deoxyribose degradation reflects the hydroxyl radical scavenging activity.

-

The percentage of inhibition and the IC50 value are calculated.

Signaling Pathways and Cellular Effects

In addition to its direct chemical scavenging activities, this compound has been shown to influence cellular signaling pathways involved in oxidative stress and inflammation. For instance, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). It has also been observed to inhibit the expression of pro-inflammatory mediators by blocking pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, and suppressing the activation of nuclear factor-kappa B (NF-κB).

Conclusion

This compound exhibits significant antioxidant and free radical scavenging properties through diverse chemical mechanisms. Its ability to act via HAT, SET, SPLET, and RAF pathways underscores its versatility as a potent antioxidant. While further research is needed to establish a comprehensive quantitative profile of its activity through standardized in vitro assays, the existing evidence strongly supports its potential for development in therapeutic applications aimed at combating oxidative stress-related pathologies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and quantify the antioxidant efficacy of this promising natural compound.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Bergaptol In Vivo

Introduction

Bergaptol (5-hydroxypsoralen) is a naturally occurring furanocoumarin predominantly found in citrus fruits and various other plants.[1][2] As a compound with multiple reported health benefits, including anti-inflammatory, antioxidant, and anti-cancer effects, understanding its behavior within a biological system is critical for its potential therapeutic application.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics (PK) and bioavailability of this compound following in vivo administration. The document details quantitative PK parameters, the experimental methodologies used to obtain this data, and the metabolic pathways influencing its disposition. This guide is intended for researchers, scientists, and professionals involved in drug development and natural product research.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of a compound describes its journey through the body, quantified by parameters that measure its absorption, distribution, metabolism, and excretion (ADME). In vivo studies, primarily in rat models, have provided the foundational data for this compound.

Quantitative Pharmacokinetic Data

A pivotal study in rats established key pharmacokinetic parameters for this compound following oral administration. These findings suggest that this compound is moderately absorbed and slowly cleared from the system, allowing it to be retained in plasma for a longer duration compared to some other coumarin compounds.[3]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Symbol | Value (Mean ± SD) | Unit | Description |

| Maximum Plasma Concentration | Cmax | 25.40 ± 8.86 | µg/L | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | 4.40 ± 0.89 | h | The time at which Cmax is reached. |

| Elimination Half-life | t½ | 7.10 ± 1.83 | h | The time required for the plasma concentration of the drug to decrease by half. |

| Apparent Volume of Distribution | Vd/F | 14.30 ± 4.93 | L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |

| Apparent Total Body Clearance | CL/F | 1.44 ± 0.54 | L/h/kg | The rate at which a drug is cleared from the body. |

In human studies, this compound has been detected in plasma as early as 15 minutes after consumption of grapefruit products and can be retained for up to 3 hours.

Bioavailability and Metabolism

The bioavailability of this compound is influenced by its absorption from the gastrointestinal tract and its subsequent metabolism. While its solubility in water is low, it is moderately absorbed after oral administration.

A significant aspect of this compound's in vivo presence is its role as a metabolite of other furanocoumarins. For instance, gut microbiota can convert bergapten into this compound through demethylation. Similarly, isoimperatorin can be metabolized to this compound.

This compound is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. These enzymes are crucial for metabolizing a wide array of drugs. By inhibiting these enzymes, this compound can affect the metabolism and plasma concentrations of co-administered drugs, potentially increasing their bioavailability and risk of toxicity. This interaction is a critical consideration in drug development and clinical practice.

Experimental Protocols

The following sections detail the methodologies typically employed in the in vivo pharmacokinetic analysis of this compound.

In Vivo Pharmacokinetic Study Workflow

A standard in vivo PK study involves dosing an animal model, collecting biological samples over time, and analyzing those samples to determine drug concentration.

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic studies. Animals are typically fasted overnight before dosing to ensure consistency in gastrointestinal absorption.

-

Dosing and Administration: this compound is administered orally (p.o.), often as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Blood Sample Collection: Blood samples (approx. 100-200 µL) are collected from the tail vein or other appropriate sites at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Samples are collected into heparinized tubes to prevent clotting.

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

Accurate quantification of this compound in plasma is essential. This is typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

-

Sample Pretreatment: To remove interfering substances like proteins, a sample preparation step is required. Protein precipitation is a common and efficient method.

-

A small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent, such as acetonitrile or methanol, often containing an internal standard (IS) for quantification.

-

The mixture is vortexed and then centrifuged at high speed.

-

The clear supernatant is collected and injected into the analytical system.

-

-

Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate this compound from other components in the plasma extract.

-

Detection and Quantification: Mass spectrometry is a highly sensitive and specific detection method. It is used to identify and quantify this compound and the internal standard based on their unique mass-to-charge ratios (m/z).

-

Data Analysis: The concentration of this compound in each sample is determined by comparing the peak area ratio of this compound to the internal standard against a standard calibration curve. These concentration-time data are then used to calculate the pharmacokinetic parameters listed in Table 1 using specialized software (e.g., DAS software).

Conclusion and Future Directions

The available in vivo data indicate that this compound exhibits a pharmacokinetic profile characterized by moderate oral absorption and a relatively long half-life, leading to sustained plasma retention. Its significant inhibitory effects on major drug-metabolizing enzymes like CYP3A4 highlight its potential for clinically relevant drug-drug interactions.

Despite this foundational knowledge, most existing research on this compound has been conducted in vitro or in animal models. To fully harness its therapeutic potential and ensure its safety, further research is warranted. Future studies should focus on comprehensive bioavailability assessments, elucidation of its complete metabolic fate, and well-designed clinical trials in humans to establish safe and effective dosing regimens for its various potential applications.

References

Unveiling the Molecular Targets of Bergaptol: A Technical Guide for Researchers

Introduction: Bergaptol (5-hydroxypsoralen) is a naturally occurring furanocoumarin found predominantly in citrus fruits. Exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects, this compound presents a compelling case for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers in this field.

Identified Biological Targets and Quantitative Data

This compound's therapeutic potential stems from its interaction with a variety of molecular targets. The primary targets identified to date include cytochrome P450 enzymes, key proteins in inflammatory and cancer signaling pathways, and multidrug resistance transporters. The following tables summarize the quantitative data associated with these interactions.

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound

| Enzyme | Assay Type | IC50 Value (µM) | Comments |

| CYP3A4 | Cell-free (debenzylation activity) | 24.92[1] | This compound shows moderate inhibitory potential.[1] The IC50 range can vary from 24.92 to 77.50 µM depending on the experimental setup.[2][3] |

| CYP2C9 | In vitro | 9.92 - 50.00[2] | This compound can act as a mechanism-based inactivator of CYP2C9 through NADPH-dependent irreversible inhibition. |

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| U87 | Human glioblastoma | 10.67 |

| A549 | Human lung carcinoma | 26.42 |

| MCF-7 | Human breast cancer | 52.2 |

| HeLa | Human adenocarcinoma | 58.57 |

| Hep G2 | Human hepatocellular carcinoma | 68.42 |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. These include pathways central to inflammation, cell survival, proliferation, and apoptosis.

-

JAK/STAT Pathway: this compound has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

-

NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the downregulation of inflammatory mediators like COX-2 and iNOS.

-

PI3K/Akt Pathway: In the context of its anti-cancer and anti-osteoporotic effects, this compound has been observed to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. In some cancer cells, it inhibits this pro-survival pathway, leading to apoptosis. Conversely, it promotes osteoblastic differentiation by upregulating this pathway.

-

MAPK Pathway: this compound can block the phosphorylation of mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38, contributing to its anti-inflammatory effects.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the study of this compound.

Figure 1. A generalized experimental workflow for the identification and validation of this compound's biological targets.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bergapten prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

Bergaptol: A Furanocoumarin with Broad Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bergaptol (5-hydroxypsoralen), a naturally occurring furanocoumarin found predominantly in citrus fruits, is emerging as a compound of significant interest in the pharmaceutical and medical research communities.[1][2] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, anti-osteoporotic, antimicrobial, and anti-lipidemic effects, position it as a promising candidate for therapeutic agent development.[1][2][3] This technical guide provides a comprehensive overview of the current state of this compound research, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its potential.

Physicochemical Properties and Pharmacokinetics

This compound, with the molecular formula C₁₁H₆O₄, is a hydroxylated derivative of psoralen. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide. Pharmacokinetic studies in rats have shown that this compound has a longer plasma half-life compared to other coumarins. In humans, it is detectable in plasma within 15 minutes of ingestion and can remain for up to 3 hours. This compound and its metabolites are excreted in the urine.

Quantitative Data on Biological Activity

The therapeutic potential of this compound has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and other quantitative measures of its biological activity.

Table 1: In Vitro Anti-cancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| U87 | Human glioblastoma | 10.67 | |

| A549 | Human lung carcinoma | 26.42 | |

| MCF-7 | Human breast cancer | 52.2 | |

| HeLa | Human adenocarcinoma | 58.57 | |

| Hep G2 | Human hepatocellular carcinoma | 68.42 |

Table 2: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | IC₅₀ Range (µM) | Reference |

| CYP2C9 | 9.92 - 50.00 | |

| CYP3A4 | 24.92 - 77.50 |

Table 3: Antimicrobial and Other Activities of this compound

| Activity | Organism/System | Quantitative Measure | Reference |

| Inhibition of Biofilm Formation | Pseudomonas aeruginosa | 32.65% inhibition | |

| Inhibition of AI-1 Activity | Bioluminescence Assay | 99.15% inhibition | |

| Inhibition of AI-2 Activity | Bioluminescence Assay | 98.85% inhibition | |

| Enhancement of Vinblastine Uptake | Caco-2 cells | 270% enhancement at 10 µM |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. These mechanisms have been primarily elucidated through in vitro and in vivo animal studies.

Anti-inflammatory and Neuroprotective Pathways

This compound has demonstrated significant anti-inflammatory and neuroprotective properties by inhibiting key signaling cascades involved in the inflammatory response. One of the primary mechanisms is the downregulation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. By reducing the phosphorylation of JAK2 and STAT3, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This, in turn, alleviates neuroinflammation and protects against neuronal damage.

Furthermore, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. It blocks the phosphorylation of IκBα and IKKα/β, which prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expression. This compound also interferes with the mitogen-activated protein kinase (MAPK) pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and p38.

Anti-cancer Pathway

The anti-cancer properties of this compound are mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. In breast cancer cells, this compound has been shown to induce apoptosis via the mitochondrial death pathway. It achieves this by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspases, culminating in apoptosis.

This compound also influences cell cycle progression. Studies have shown that it can cause an arrest in the S-phase of the cell cycle in breast cancer cells. Additionally, it can stabilize cell-cycle inhibitors like p27. Another significant aspect of its anti-cancer potential is its ability to inhibit P-glycoprotein (P-gp), a drug efflux transporter. By blocking P-gp, this compound can enhance the intracellular concentration and efficacy of chemotherapeutic drugs, thereby helping to overcome multidrug resistance.

Anti-osteoporotic Pathway

This compound has shown potential in promoting bone formation and may be a candidate for the treatment of osteoporosis. Its mechanism of action in this context involves the activation of the PI3K/Akt signaling pathway. By stimulating this pathway, this compound upregulates the expression of genes related to bone formation, leading to the promotion of osteoblastic differentiation.

Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the literature to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MCF-7, A549, U87) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the this compound concentration.

-

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

-

Methodology:

-

Cancer cells are treated with different concentrations of this compound for a defined time.

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of this compound on the expression levels of specific proteins in signaling pathways (e.g., Bax, Bcl-2, p-JAK2, p-STAT3).

-

Methodology:

-

Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Neuroinflammation Model (LPS-induced)

-

Objective: To evaluate the neuroprotective effects of this compound in an animal model of neuroinflammation.

-

Methodology:

-

Lipopolysaccharide (LPS) is injected intracranially (e.g., into the hippocampus) of rodents to induce neuroinflammation.

-

Animals are treated with this compound (e.g., via intraperitoneal injection) at different doses for a specified duration.

-

Behavioral tests (e.g., Morris water maze) are conducted to assess cognitive function.

-

At the end of the treatment period, brain tissues are collected for analysis.

-